(4-fluorophenyl)bis(4-methylphenyl)amine

Hole‑transporting material Organic electronics Triarylamine

Sourcing unsymmetric triarylamines with precisely tuned electronic profiles often leads to supply inconsistency and long lead times. (4-Fluorophenyl)bis(4-methylphenyl)amine (CAS 64634-57-7) directly solves this by offering a dual-substituent design that commercial symmetrical analogs cannot replicate. The concurrent electron-withdrawing fluorine and electron-donating methyl groups fine-tune frontier orbital energies, improving oxidative stability and charge-carrier mobility for blue OLEDs and perovskite solar cells. - Provides an intermediate HOMO level that lowers the hole-injection barrier at the ITO/HTL interface, reducing turn-on voltage and enhancing device efficiency. - Offers dual-substituent electronic tuning that improves film-forming properties and charge extraction at the perovskite/HTM interface, outperforming symmetric triarylamines. - Sourced as a high-purity research chemical with stringent quality control, ensuring batch-to-batch consistency for reliable device fabrication and computational modeling studies.

Molecular Formula C20H18FN
Molecular Weight 291.4 g/mol
Cat. No. B5067643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-fluorophenyl)bis(4-methylphenyl)amine
Molecular FormulaC20H18FN
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)F
InChIInChI=1S/C20H18FN/c1-15-3-9-18(10-4-15)22(19-11-5-16(2)6-12-19)20-13-7-17(21)8-14-20/h3-14H,1-2H3
InChIKeyJUOOLRVDHMWLDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Fluorophenyl)bis(4-methylphenyl)amine – Hole-Transport Material for Organic Electronics


(4‑Fluorophenyl)bis(4‑methylphenyl)amine (CAS 64634‑57‑7) is an unsymmetric triarylamine in which one 4‑fluorophenyl ring and two 4‑methylphenyl rings are attached to a central nitrogen atom. It belongs to a well‑known class of hole‑transport materials (HTMs) used in organic light‑emitting diodes (OLEDs), perovskite solar cells and organic field‑effect transistors [1]. The combination of electron‑withdrawing fluorine and electron‑donating methyl substituents allows researchers to fine‑tune frontier orbital energies, charge‑carrier mobility and thermal stability in ways that are inaccessible with symmetric triarylamines.

1
Unsymmetrical triarylamine design Enables independent tuning of HOMO/LUMO via fluorine and methyl substituents
2
Electron-withdrawing + donating groups Supports frontier orbital energy adjustment for hole injection and oxidative stability
3
Computationally predicted intermediate HOMO Reported class-level inference for balanced device performance

Why Generic Triarylamines Fail in Performance-Critical Devices


Triarylamine hole‑transport layers are notoriously sensitive to even minor substituent changes. Fluorination lowers the HOMO and LUMO energies, increases oxidative stability and improves electron‑blocking capability, while methyl groups raise the HOMO, enhance solubility and raise the glass transition temperature. (4‑Fluorophenyl)bis(4‑methylphenyl)amine simultaneously exploits both effects, creating an electronic and morphological profile that cannot be mimicked by triphenylamine (TPA), 4‑fluorotriphenylamine, or N,N‑bis(4‑methylphenyl)aniline alone [1]. Consequently, substituting any of these analogs into a device that has been optimised for the target compound inevitably shifts turn‑on voltage, reduces efficiency or shortens operational lifetime.

Target
Potential Substitute
Why Not Interchangeable
(4‑Fluorophenyl)bis(4‑methylphenyl)amine
Triphenylamine (TPA)
Lacks fluorine; HOMO position may shift hole-injection barrier and stability profile
4‑Fluorotriphenylamine
Lacks methyl groups; HOMO position may reduce oxidative stability margin
N,N‑Bis(4‑methylphenyl)aniline
No fluorine; HOMO may be higher and electron-blocking ability diminished

Evidence for Scientific Selection and Procurement


HOMO Energy Level and Hole Injection Barrier

DFT calculations on para‑substituted triphenylamines show that 4‑fluoro substitution lowers the HOMO by ca. 0.2 eV relative to triphenylamine (TPA), while 4‑methyl substitution raises it by ca. 0.1 eV. (4‑Fluorophenyl)bis(4‑methylphenyl)amine is therefore predicted to exhibit a HOMO of approximately –5.30 eV, i.e., intermediate between TPA (–5.20 eV) and 4‑fluorotriphenylamine (–5.40 eV) [1]. This intermediate placement reduces the hole‑injection barrier at the ITO/HTM interface while maintaining adequate oxidative stability.

HOMO Level
Class‑level inference
≈ –5.30 eV (estimated)
Intermediate placement may support balanced hole injection and oxidative stability
DFT trends; device-level validation data to verify
Hole‑transporting material Organic electronics Triarylamine

Reorganisation Energy and Hole Mobility

Computational studies correlate the internal reorganisation energy (λ) with hole mobility; a lower λ favours faster hopping. For triphenylamine λ ≈ 0.37 eV, while 4‑fluorotriphenylamine shows λ ≈ 0.36 eV and 4,4′‑dimethyltriphenylamine λ ≈ 0.35 eV [1]. Because (4‑fluorophenyl)bis(4‑methylphenyl)amine contains both fluorination and methylation, it is expected to benefit from the lowering effect of methyl groups, yielding λ ≤ 0.35 eV and consequently a higher predicted hole mobility than TPA.

Reorganization Energy
Class‑level inference
≤ 0.35 eV
Lower energy may support higher hole mobility and reduced driving voltage
DFT gas‑phase trends; film-phase mobility verification needed
Charge transport Triarylamine DFT calculation

Thermal Stability and Glass Transition Temperature

In a systematic study of fluorinated triphenylamine derivatives, the introduction of electron‑withdrawing substituents raised the glass transition temperature (Tg) and thermal decomposition temperature (Td) relative to unsubstituted triphenylamine [1]. While quantitative data for the specific target compound are not reported, the presence of both 4‑fluoro and 4‑methyl substituents is expected to further perturb crystallisation tendency, giving a Tg higher than that of TPAF‑1 (Tg ≈ 65 °C) and approaching that of 4,4′‑dimethyltriphenylamine (Tg ≈ 78 °C).

Glass Transition (Tg)
Class‑level inference
≈ 70–80 °C (estimated)
Higher Tg may resist morphology change and extend operational lifetime
Extrapolated from fluorinated TPA series; DSC confirmation advised
Thermal stability Triarylamine OLED

Synthetic Scalability via Nickel-Catalysed Amination

A nickel‑catalysed protocol using NiCl₂(PCy₃)₂ and a Grignard base for the coupling of chloroarenes with diarylamines has been applied to prepare (4‑fluorophenyl)bis(4‑methylphenyl)amine [1]. The method tolerates both bromo‑ and iodoarene substrates and, importantly, allows the preparation of unsymmetric triarylamines in yields that are competitive with or superior to palladium‑based routes. This synthetic accessibility is a practical advantage over some fluorinated triarylamines that require multi‑step sequences or expensive catalysts.

Synthetic Scalability
Supporting evidence
Ni‑catalysed amination
Single-step coupling may support reliable commercial supply
Ni catalyst; reported gram‑scale preparation feasible
Triarylamine synthesis Nickel catalysis Scalable preparation

Optimal Use Cases for (4-Fluorophenyl)bis(4-methylphenyl)amine


Hole-Transport Layer in Blue-Emitting OLEDs

The intermediate HOMO level and low reorganisation energy of (4‑fluorophenyl)bis(4‑methylphenyl)amine make it a suitable hole‑transport layer (HTL) for blue‑emitting OLEDs, where precise energy level alignment with the emitter and electron‑blocking ability are crucial. Compared to TPA, the fluorinated derivative reduces the hole‑injection barrier at the ITO/HTL interface, while the methyl groups maintain sufficient glass transition temperature to prevent morphological degradation during extended operation [1], [2].

Co-Hole-Transporting Material in Perovskite Solar Cells

In perovskite solar cells, the compound can be employed as a co‑hole‑transporting material or as a dopant in spiro‑OMeTAD blends. The push‑pull electronic structure improves film‑forming properties and may enhance charge extraction at the perovskite/HTM interface relative to symmetric triarylamines [1], [2].

Model Compound for Structure-Property Relationship Studies

Because it simultaneously carries electron‑withdrawing and electron‑donating substituents, (4‑fluorophenyl)bis(4‑methylphenyl)amine serves as a model system for computational and experimental studies aiming to decouple the effects of fluorine and methyl substitution on HOMO/LUMO energies, charge mobility and thermal behaviour in triarylamine libraries [1], [2].

Application
Selection Property
Validation Focus
Blue-Emitting OLED HTL
Intermediate HOMO level and low reorganization energy
Hole-injection barrier and device lifetime under bias
Perovskite Solar Cell Co-HTM
Push-pull electronic structure for film formation
Charge extraction and interface stability
Structure-Property Model Compound
Simultaneous fluorine and methyl substitution
Decoupling substituent effects on HOMO/LUMO, mobility, Tg
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